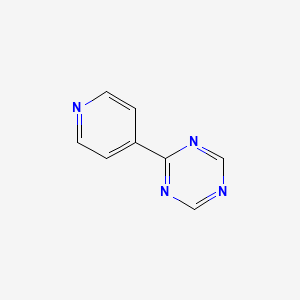

2-(4-吡啶基)-1,3,5-三嗪

描述

Synthesis Analysis

An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles .Chemical Reactions Analysis

Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as a product which behaves as a flexible and multidentate bioactive ligand .科学研究应用

生物活性配体和化学传感器

吡啶衍生物,例如2-(4-吡啶基)-1,3,5-三嗪,在最佳条件下可以与适当的底物发生席夫碱缩合反应,生成表现出柔性和多齿生物活性配体的席夫碱 . 这些席夫碱在药物化学中引起了极大的兴趣,因为它们可以表现出类似于吡哆醛-氨基酸系统的生理作用,而吡哆醛-氨基酸系统被认为在许多代谢反应中非常重要 . 它们具有多种生物活性,包括抗菌、抗病毒、抗结核、抗真菌、抗氧化、抗惊厥、抗抑郁、抗炎、抗高血压、抗癌活性等,被认为是一种通用的药效团 .

离子识别

几种基于吡啶的席夫碱对各种阳离子和阴离子表现出非常强的结合能力,并具有独特的光物理性质 . 这些可以用于离子识别,并广泛用于开发用于在各种环境和生物介质中定性和定量检测选择性或特定离子的化学传感器 .

药物中间体

2-(4-吡啶基)噻唑-4-羧酸,一种与2-(4-吡啶基)-1,3,5-三嗪相关的化合物,用作药物中间体 . 它也用于有机合成领域 .

4. 功能化吡啶和嘧啶的合成 从市售的芳香酮、醛和六甲基二硅氮烷 (HMDS) 作为氮源,在微波辐射下开发了一种高效且通用的合成功能化 2,4,6-三芳基吡啶和嘧啶的方案 . 在这种多组分合成路线中,路易斯酸在选择性合成六元杂环(包括吡啶 (1N) 和嘧啶 (2N))中发挥着重要作用,涉及 [2 + 1 + 2 + 1] 或 [2 + 1 + 1 + 1 + 1] 稠合过程 .

5. 与过渡金属离子的络合物形成 通过微波辐射从 2,6-二氨基吡啶和水杨醛衍生的席夫碱与过渡金属离子(如 Co +2、Ni +2、Cu +2、Zn +2 和 Cd +2)形成络合物 . 这些络合物是非电解质,具有八面体几何形状 .

6. 农用化学品和化学工业的前体 吡啶是一种有价值的含氮杂环化合物,它不仅存在于大量的天然生物活性化合物中,而且在医药行业中也广泛用于药物设计和开发,以及作为农用化学品和化学工业的前体 .

未来方向

In terms of future directions, different aromatic polycarboxylic acids are employed as auxiliary ligands to give rise to structural diversities in Co(II)-tpt (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine) frameworks . Also, several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties which can be used in ion recognition and they are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

作用机制

Target of Action

Compounds with similar structures, such as pyridinyl-triazole derivatives, have been shown to interact with various targets, including angiogenesis signaling pathways

Mode of Action

It’s worth noting that similar compounds, such as pyridinyl-triazole derivatives, have been shown to exhibit neuroprotective and anti-inflammatory properties . They interact with their targets, leading to changes in cellular processes and functions . The exact interaction of 2-(4-Pyridinyl)-1,3,5-triazine with its targets remains to be elucidated.

Biochemical Pathways

For instance, pyridinyl-triazole derivatives have been found to regulate angiogenesis signaling pathways

Result of Action

Related compounds, such as pyridinyl-triazole derivatives, have been shown to exhibit neuroprotective and anti-inflammatory properties . These compounds have been found to have promising effects in suppressing human microglia cells and reducing the expression of certain markers in human neuronal cells .

属性

IUPAC Name |

2-pyridin-4-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-3-9-4-2-7(1)8-11-5-10-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOYLHDSLIUMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376225 | |

| Record name | 2-(4-pyridinyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68847-44-9 | |

| Record name | 2-(4-pyridinyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-o-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1620577.png)

![2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B1620597.png)